4-甲基-1,2,5-恶二唑-3-醇

描述

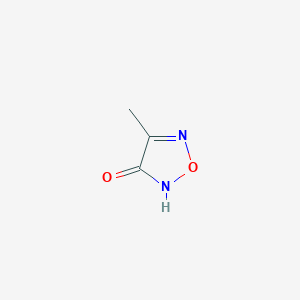

“4-Methyl-1,2,5-oxadiazol-3-ol” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .

Synthesis Analysis

The synthesis of oxadiazoles, including “4-Methyl-1,2,5-oxadiazol-3-ol”, involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

Molecular Structure Analysis

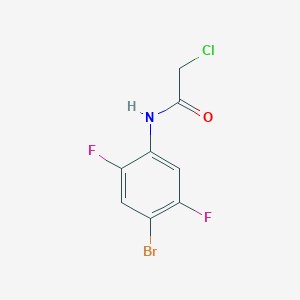

The molecular structure of “4-Methyl-1,2,5-oxadiazol-3-ol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

Oxadiazoles, including “4-Methyl-1,2,5-oxadiazol-3-ol”, have been recognized for their broad spectrum of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

科学研究应用

羧基官能团的生物等排体:Lolli 等人 (2006) 的一项研究合成了 4-取代的 1,2,5-恶二唑-3-醇作为 γ-氨基丁酸 (GABA) 的类似物,以研究羟基-1,2,5-恶二唑基部分作为 GABA 受体上羧基的生物等排体。这项研究证明了 4-羟基-1,2,5-恶二唑-3-基单元作为非经典羧基生物等排体的潜力 (Lolli 等人,2006)。

合成应用:Moormann 等人 (2004) 说明了 3-甲基-4H-[1,2,4]-恶二唑-5-酮在各种合成序列中用作通用的受保护乙酰胺。该化合物在非水条件下对酸或碱表现出稳定性,并且对有机合成中使用的许多试剂稳定 (Moormann 等人,2004)。

高能材料合成:Yu 等人 (2017) 研究了 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃用于合成不敏感的高能材料。他们的研究揭示了中等热稳定性和对冲击和摩擦的不敏感性,表明在炸药领域具有潜在应用 (Yu 等人,2017)。

缓蚀性能:Ammal 等人 (2018) 研究了 1,3,4-恶二唑衍生物在硫酸中对低碳钢的缓蚀能力。他们发现电荷转移电阻随着抑制剂浓度的增加而增加,表明形成了保护层 (Ammal 等人,2018)。

材料科学中的氟代恶二唑:Piccionello 等人 (2009) 探索了氟代 1,2,4-恶二嗪-6-酮的合成,指出它们在材料科学中的潜力,特别是用于聚合物和大分子的靶向修饰 (Piccionello 等人,2009)。

新型高能化合物的合成:Xu 等人 (2018) 设计并合成了 3-甲基-1,2,5-恶二唑 2-氧化物的衍生物,研究了它们的物理化学和能量性质。他们发现了正的生成热和可接受的敏感性,表明作为熔铸炸药的潜力 (Xu 等人,2018)。

作用机制

Target of Action

It’s known that 1,2,4-oxadiazoles, a class of compounds to which 4-methyl-1,2,5-oxadiazol-3-ol belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various enzymes and receptors in the body, making them potential targets .

Mode of Action

1,2,4-oxadiazole derivatives have been suggested to bind to their targets via numerous non-covalent interactions . For instance, a congener of 10074-G5, a 1,2,4-oxadiazole derivative, has been found to inhibit c-Myc-Max dimerization, suggesting its mode of action is through binding c-Myc .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of agricultural biological activities, suggesting they may interact with a variety of biochemical pathways .

Result of Action

1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

安全和危害

未来方向

生化分析

Biochemical Properties

They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to form stable interactions with biomolecules, influencing biochemical reactions.

Cellular Effects

Oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These effects suggest that oxadiazoles can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of oxadiazoles have been studied . These studies can provide insights into the potential temporal effects of 4-Methyl-1,2,5-oxadiazol-3-ol.

Metabolic Pathways

Oxadiazoles have been reported to undergo various metabolic transformations

属性

IUPAC Name |

4-methyl-1,2,5-oxadiazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-2-3(6)5-7-4-2/h1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWCOZLKVYMBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NONC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride](/img/structure/B3041362.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041364.png)

![N1-[4-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041365.png)

![N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041366.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea](/img/structure/B3041378.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)

![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)

![N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide](/img/structure/B3041383.png)

![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)